ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a chemical compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a chromen core structure with an ethyl ester group, making it a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-phenylcoumarin with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromen core structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit bacterial growth by interfering with bacterial DNA gyrase or other essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific ester group, which can be hydrolyzed to form carboxylic acids, providing versatility in chemical synthesis. Additionally, its chromen core structure imparts significant biological activity, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C20H18O5/c1-3-23-20(22)13(2)24-15-9-10-16-17(14-7-5-4-6-8-14)12-19(21)25-18(16)11-15/h4-13H,3H2,1-2H3 |
InChI Key |
CDWWJJUGAPQPFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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